An In-depth Technical Guide to 2-Ethynyl-5-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Ethynyl-5-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-ethynyl-5-fluoro-3-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine and an ethynyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly valuable in the design of novel therapeutics. This document details the compound's properties, provides a validated synthetic protocol via Sonogashira cross-coupling, and explores its current and potential applications in drug discovery, with a focus on its role as a versatile scaffold for kinase inhibitors and other targeted therapies.
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. The introduction of a fluorine atom to the pyridine ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Fluorine's high electronegativity and small size can alter the electronic properties of the pyridine ring, influencing its interactions with biological targets. Furthermore, the ethynyl group provides a rigid linker and a reactive handle for further molecular elaboration, making 2-ethynyl-5-fluoro-3-methylpyridine a highly versatile intermediate for the synthesis of complex molecular architectures.
This guide serves as a senior application scientist's perspective on the practical synthesis, characterization, and strategic utilization of 2-ethynyl-5-fluoro-3-methylpyridine in a drug discovery context.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.
Physicochemical Data
While extensive experimental data for 2-ethynyl-5-fluoro-3-methylpyridine is not widely published, the following table summarizes its key identifiers and known properties.[2]
| Property | Value | Source |
| IUPAC Name | 2-Ethynyl-5-fluoro-3-methylpyridine | - |
| CAS Number | 1372103-93-9 | [2] |
| Molecular Formula | C₈H₆FN | |
| Molecular Weight | 135.14 g/mol | |
| Appearance | Solid | |
| Purity | >95% | [2] |
| SMILES | CC1=CC(F)=CN=C1C#C | |
| InChI | 1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 |
Further characterization to determine properties such as melting point, boiling point, and solubility is recommended upon synthesis or acquisition.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with coupling patterns influenced by the fluorine and methyl substituents. The ethynyl proton would likely appear as a singlet in the range of 3-4 ppm. The methyl protons would be a singlet around 2-3 ppm.
-
¹³C NMR: The two sp-hybridized carbons of the alkyne would be characteristic signals. The fluorinated carbon would show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch and a medium intensity absorption around 2100 cm⁻¹ for the C≡C triple bond stretch would be key diagnostic peaks.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 135.0484.[3]
Safety and Handling
2-Ethynyl-5-fluoro-3-methylpyridine is classified as acutely toxic if swallowed (H301).
Hazard and Precautionary Statements:
-
Hazard Statements: H301 (Toxic if swallowed).
-
Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth).[4]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine
The most logical and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a reliable and versatile route to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6]
Retrosynthetic Analysis
A retrosynthetic analysis points to a Sonogashira coupling between a suitable 2-halo-5-fluoro-3-methylpyridine and a protected acetylene source, such as trimethylsilylacetylene. The bromo-derivative is often a good compromise between reactivity and stability for such couplings.
Caption: Retrosynthetic analysis for 2-ethynyl-5-fluoro-3-methylpyridine.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established Sonogashira coupling methods for similar substrates.[6] Optimization may be required depending on the specific batch of reagents and equipment.
Starting Materials:
-
2-Bromo-5-fluoro-3-methylpyridine (CAS: 34552-16-4)[7]
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) for deprotection
-
Methanol (MeOH)
Diagram of the Synthetic Workflow:
Caption: Two-step synthesis of 2-ethynyl-5-fluoro-3-methylpyridine.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluoro-3-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2-3 eq). The mixture should be stirred to ensure homogeneity.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification of Intermediate: The crude trimethylsilyl-protected intermediate is purified by column chromatography on silica gel.
-
Deprotection: The purified intermediate is dissolved in a suitable solvent such as methanol. Potassium carbonate (2-3 eq) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Alternatively, TBAF in THF can be used for deprotection.
-
Final Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 2-ethynyl-5-fluoro-3-methylpyridine, is purified by column chromatography or recrystallization.
Applications in Drug Discovery
The unique structural features of 2-ethynyl-5-fluoro-3-methylpyridine make it an attractive building block for the synthesis of a variety of biologically active molecules.
Scaffold for Kinase Inhibitors
The pyridine ring is a common motif in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase domain. The 2-ethynyl group can be further functionalized, for example, through Sonogashira or click chemistry, to introduce various substituents that can target other regions of the ATP-binding pocket or solvent-exposed areas, leading to enhanced potency and selectivity. The 5-fluoro and 3-methyl groups can modulate the physicochemical properties and provide additional points of interaction or steric influence.
Logical Relationship Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Ethynyl-5-fluoro-3-methylpyridine | [frontierspecialtychemicals.com]
- 3. PubChemLite - 2-ethynyl-5-fluoro-3-methylpyridine (C8H6FN) [pubchemlite.lcsb.uni.lu]
- 4. 1372103-91-7|2-Ethynyl-3-fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 5. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. innospk.com [innospk.com]
